In-Depth Technical Guide: Chemical Properties of 6,7-Diethoxy-4-methylcoumarin
In-Depth Technical Guide: Chemical Properties of 6,7-Diethoxy-4-methylcoumarin
Introduction
6,7-Diethoxy-4-methylcoumarin is a heterocyclic organic compound belonging to the coumarin (B35378) family. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and fluorescent properties. This document provides a comprehensive overview of the known chemical and physical properties of 6,7-Diethoxy-4-methylcoumarin, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific data sources, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₄ | [1][2] |
| Molecular Weight | 248.27 g/mol | [1] |
| CAS Number | 314744-06-4 | [1] |
| Appearance | Solid, Light brown to brown | |
| Purity | ≥95.0% | [1] |
| LogP (octanol-water) | 2.89880 | [1] |
| Polar Surface Area (PSA) | 48.67 Ų | [1] |
| Exact Mass | 248.10500 u | [1] |
| HS Code | 2932209090 | [1] |
Spectroscopic and Fluorescent Properties
6,7-Diethoxy-4-methylcoumarin is recognized as a fluorogenic substrate, indicating it exhibits fluorescence, a property that is highly valuable in various biochemical assays.[1][2][3] The key fluorescent properties are detailed below.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | 344 nm | [2] |
| Emission Wavelength (Em) | 445 nm | [2] |
Solubility
The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. The known solubility data for 6,7-Diethoxy-4-methylcoumarin is presented here.
| Solvent | Concentration | Conditions | Reference |
| DMSO | 33.33 mg/mL (134.25 mM) | Ultrasonic and warming and heat to 60°C | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 6,7-Diethoxy-4-methylcoumarin are not extensively published. However, the following sections provide representative methodologies for the synthesis of similar coumarin derivatives and for the determination of key chemical properties.
Synthesis of 4-Methylcoumarin (B1582148) Derivatives via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.
Materials:
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Resorcinol (or a substituted phenol)
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Ethyl acetoacetate
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Concentrated Sulfuric Acid (or another acidic catalyst)
Procedure:
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In a round-bottom flask, combine one molar equivalent of the chosen phenol (e.g., 3,4-diethoxyphenol) and one molar equivalent of ethyl acetoacetate.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture with constant stirring in an ice bath to manage the initial exothermic reaction.
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After the initial reaction subsides, heat the mixture in an oil bath at a specified temperature (e.g., 110°C) for a designated period.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the resulting precipitate by filtration and wash it thoroughly with cold water to remove any remaining acid.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.
Determination of Aqueous Solubility (Shake-Flask Method)
Procedure:
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Add an excess amount of 6,7-Diethoxy-4-methylcoumarin to a known volume of distilled water in a sealed container.
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Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to separate the undissolved solid.
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Carefully extract a known volume of the clear supernatant.
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Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a standard curve of known concentrations.
Fluorescence Spectroscopy
Procedure:
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Prepare a dilute solution of 6,7-Diethoxy-4-methylcoumarin in a suitable solvent (e.g., ethanol or DMSO).
-
Use a spectrofluorometer to measure the fluorescence spectra.
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To determine the excitation maximum, set the emission wavelength to an estimated value and scan through a range of excitation wavelengths. The wavelength that gives the highest fluorescence intensity is the excitation maximum.
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To determine the emission maximum, set the excitation wavelength to the determined maximum and scan through a range of emission wavelengths. The wavelength at which the highest fluorescence intensity is observed is the emission maximum.
Biological Activity and Applications
6,7-Diethoxy-4-methylcoumarin is identified as a metabolite of the fungus Cordyceps militaris.[1][2] Its primary application in research is as a fluorogenic substrate.[1][2][3] In this context, the non-fluorescent coumarin derivative is cleaved by a specific enzyme, releasing the highly fluorescent 4-methylcoumarin product. This enzymatic activity can be quantified by measuring the increase in fluorescence over time, making it a valuable tool in enzyme kinetics and high-throughput screening of enzyme inhibitors.
Visualizations
The following diagrams illustrate the general synthesis of 4-methylcoumarins and a typical workflow for the use of 6,7-Diethoxy-4-methylcoumarin as a fluorogenic substrate.
Caption: General workflow for the synthesis of 4-methylcoumarins via Pechmann condensation.
Caption: Conceptual workflow of a fluorogenic assay using a coumarin substrate.

